molecular formula C11H14Cl2N2 B6208520 (1R)-1-(quinolin-3-yl)ethan-1-amine dihydrochloride CAS No. 2703749-34-0

(1R)-1-(quinolin-3-yl)ethan-1-amine dihydrochloride

Cat. No. B6208520
CAS RN: 2703749-34-0
M. Wt: 245.1
InChI Key:
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Description

(1R)-1-(quinolin-3-yl)ethan-1-amine dihydrochloride, also known as QEA, is an organic compound that is widely used in scientific research due to its unique properties. QEA is a quinoline-based amine that can be synthesized from a variety of precursors and can be used in a range of experiments. This compound has a wide range of applications in scientific research, including biochemical and physiological effects, and is also used in laboratory experiments.

Scientific Research Applications

(1R)-1-(quinolin-3-yl)ethan-1-amine dihydrochloride has a wide range of applications in scientific research. It has been used in experiments related to pharmacology, biochemistry, and cell biology. (1R)-1-(quinolin-3-yl)ethan-1-amine dihydrochloride has been used to study the effects of drugs on cells and to study the biochemical pathways involved in various diseases. It has also been used in studies of the metabolism of drugs and their interactions with other molecules. Additionally, (1R)-1-(quinolin-3-yl)ethan-1-amine dihydrochloride has been used in experiments to study the effects of various drugs on the immune system and to study the effects of certain drugs on the brain.

Mechanism of Action

(1R)-1-(quinolin-3-yl)ethan-1-amine dihydrochloride has been shown to act as an antagonist at certain receptors, such as the serotonin 5-HT2A receptor. In addition, (1R)-1-(quinolin-3-yl)ethan-1-amine dihydrochloride has been shown to act as an agonist at certain other receptors, such as the dopamine D2 receptor. It has also been shown to act as an inhibitor of certain enzymes, such as the monoamine oxidase MAO-A. The exact mechanism of action of (1R)-1-(quinolin-3-yl)ethan-1-amine dihydrochloride is not yet fully understood, but it is believed to act by modulating the activity of certain receptors and enzymes.
Biochemical and Physiological Effects
(1R)-1-(quinolin-3-yl)ethan-1-amine dihydrochloride has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the activity of certain receptors and enzymes, which can lead to various physiological effects. For example, (1R)-1-(quinolin-3-yl)ethan-1-amine dihydrochloride has been shown to have an antidepressant effect, and it has been used in experiments to study the effects of various drugs on the brain. Additionally, (1R)-1-(quinolin-3-yl)ethan-1-amine dihydrochloride has been shown to have anti-inflammatory and anti-cancer effects, and it has been used in experiments to study the effects of certain drugs on the immune system.

Advantages and Limitations for Lab Experiments

(1R)-1-(quinolin-3-yl)ethan-1-amine dihydrochloride has several advantages when used in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize, and it can be used in a variety of experiments. Additionally, (1R)-1-(quinolin-3-yl)ethan-1-amine dihydrochloride is relatively stable and can be stored for long periods of time without significant degradation. However, there are also some limitations to using (1R)-1-(quinolin-3-yl)ethan-1-amine dihydrochloride in laboratory experiments. For example, (1R)-1-(quinolin-3-yl)ethan-1-amine dihydrochloride is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, (1R)-1-(quinolin-3-yl)ethan-1-amine dihydrochloride is relatively expensive and can be difficult to obtain in large quantities.

Future Directions

There are a number of potential future directions for the use of (1R)-1-(quinolin-3-yl)ethan-1-amine dihydrochloride in scientific research. One potential direction is to further study the biochemical and physiological effects of (1R)-1-(quinolin-3-yl)ethan-1-amine dihydrochloride on various cells and tissues. Additionally, further research could be done to better understand the mechanism of action of (1R)-1-(quinolin-3-yl)ethan-1-amine dihydrochloride and to develop new and improved synthesis methods. Finally, further research could be done to explore the potential therapeutic applications of (1R)-1-(quinolin-3-yl)ethan-1-amine dihydrochloride, such as its use as an antidepressant or anti-inflammatory drug.

Synthesis Methods

(1R)-1-(quinolin-3-yl)ethan-1-amine dihydrochloride can be synthesized using a variety of methods, depending on the desired end product. One of the most common methods is the condensation reaction of a quinoline-based amine and an aldehyde in the presence of a base. This method produces (1R)-1-(quinolin-3-yl)ethan-1-amine dihydrochloride in a relatively pure form and can be used for a variety of applications. Other methods of synthesis include the use of an alkylation reaction, a reductive amination reaction, and a reaction between a quinoline-based amine and an acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1R)-1-(quinolin-3-yl)ethan-1-amine dihydrochloride involves the reaction of quinoline with ethyl bromide to form 3-ethylquinoline, which is then reduced to 3-ethylquinoline-2-amine. The resulting amine is then resolved using a chiral acid to obtain the desired enantiomer, which is subsequently converted to the dihydrochloride salt.", "Starting Materials": [ "Quinoline", "Ethyl bromide", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Quinoline is reacted with ethyl bromide in the presence of sodium borohydride to form 3-ethylquinoline.", "3-ethylquinoline is then reduced using sodium borohydride to form 3-ethylquinoline-2-amine.", "The resulting amine is resolved using a chiral acid, such as tartaric acid, to obtain the desired enantiomer, (1R)-1-(quinolin-3-yl)ethan-1-amine.", "The amine is then converted to the dihydrochloride salt by treatment with hydrochloric acid." ] }

CAS RN

2703749-34-0

Product Name

(1R)-1-(quinolin-3-yl)ethan-1-amine dihydrochloride

Molecular Formula

C11H14Cl2N2

Molecular Weight

245.1

Purity

95

Origin of Product

United States

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